molecular formula C10H14ClN3O2 B12627079 Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate

Cat. No.: B12627079
M. Wt: 243.69 g/mol
InChI Key: CQKZCNGWNFYNLL-UHFFFAOYSA-N
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Description

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate is an organic compound with the molecular formula C10H14ClN3O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate typically involves the reaction of pyrazine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The process can be summarized as follows:

    Starting Materials: Pyrazine derivative, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-25°C.

    Procedure: The pyrazine derivative is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Hydrolysis: The carbamate bond is susceptible to hydrolysis, leading to the formation of tert-butyl alcohol, carbon dioxide, and the corresponding amine.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate the hydrolysis of the carbamate bond.

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.

    Hydrolysis: The primary products are tert-butyl alcohol, carbon dioxide, and the corresponding amine.

Scientific Research Applications

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(chloromethyl)pyridin-2-ylcarbamate: Similar structure but with a pyridine ring instead of pyrazine.

    Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a tosyl group and a pyrrolo[2,3-b]pyrazine ring.

Uniqueness

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-[5-(chloromethyl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15)

InChI Key

CQKZCNGWNFYNLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CCl

Origin of Product

United States

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